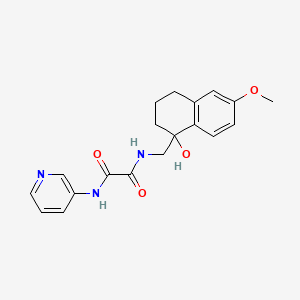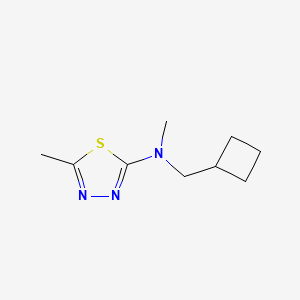
N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine is a compound that falls within the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and are of interest in the field of medicinal chemistry. The specific compound is structurally related to other thiadiazole derivatives that have been synthesized and studied for their potential applications.
Synthesis Analysis
The synthesis of related thiadiazole derivatives often involves the reaction of appropriate precursors under conditions that facilitate the formation of the thiadiazole ring. For instance, a similar compound, 2-amino-4-[3-methyl-3-(5,6,7,8-tetrahydro-2-naphthyl)cyclobutyl]thiazole, was synthesized by reacting 1-methyl-1-(5,6,7,8-tetrahydro-2-naphthyl)-3-chloroacetylcyclobutane with thiourea in ethanol . This method could potentially be adapted for the synthesis of N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The structure of these compounds can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . X-ray crystallography can also be employed to determine the solid-state structure and confirm the tautomeric forms of these compounds .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including cycloadditions and transformations that lead to the formation of new compounds with different substituents attached to the thiadiazole ring. For example, 1,2,4-thiadiazol-5(2H)-imines can react with substituted amides to form cycloaddition products with interesting coordination between sulfur and nitrogen atoms . These reactions can be exploited to synthesize a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of the thiadiazole ring imparts certain electronic characteristics to the molecule, which can affect its reactivity and interaction with biological targets. The solubility, melting point, and stability of these compounds can vary depending on the nature and position of the substituents on the thiadiazole ring. The biological activity of these compounds, such as antibacterial properties, can be assessed using techniques like the disk diffusion method .
Aplicaciones Científicas De Investigación
Biological Activities and Structural Analysis
The 1,3,4-thiadiazole core, similar to that found in N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine, has been extensively used as a pharmacological scaffold in medicinal chemistry. A study by Gür et al. (2020) on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed significant DNA protective ability against oxidative damage and antimicrobial activity against specific strains like S. epidermidis. Additionally, certain compounds exhibited cytotoxicity on cancer cell lines, indicating potential chemotherapy applications with minimal cytotoxicity against healthy cells. The study emphasizes the importance of the 1,3,4-thiadiazole core in pharmacology and suggests potential for further research in chemotherapy drug development (Gür et al., 2020).
Synthetic Applications
The synthesis and reactions of thiadiazole derivatives have been a focus due to their potential in developing new compounds with significant biological activities. For example, the study by Pekcan and Heimgartner (1988) explored the 1,3-dipolar cycloaddition of azides with 1,3-thiazol-5(4H)-thiones, leading to the formation of N-(1,3-thiazol-5(4H)-ylidene)amines. Such reactions contribute to the synthetic versatility of thiadiazole derivatives, paving the way for the creation of novel compounds with potential scientific and medicinal applications (Pekcan & Heimgartner, 1988).
Antimicrobial and Anti-Inflammatory Properties
The search for new antimicrobial and anti-inflammatory agents has led to the synthesis of various thiadiazole derivatives. Bhati and Kumar (2008) synthesized thiadiazino[6,5-b]indol-3-amine, thiazolidin-4-one, and azetidin-2-one derivatives from 1,3,4-thiadiazole compounds, showing significant anti-inflammatory and analgesic activities. Such studies highlight the potential of thiadiazole derivatives, including those structurally related to N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine, in developing new therapeutic agents (Bhati & Kumar, 2008).
Propiedades
IUPAC Name |
N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-7-10-11-9(13-7)12(2)6-8-4-3-5-8/h8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMWAADKJCQWEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N(C)CC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2519466.png)
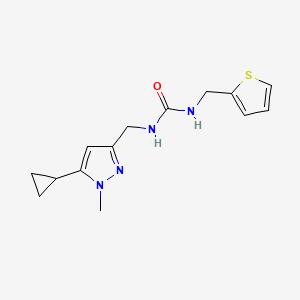
![5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide](/img/no-structure.png)
![(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2519469.png)
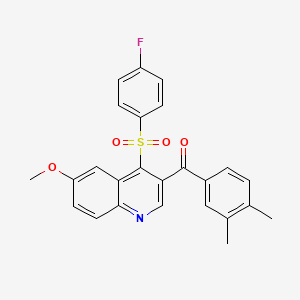

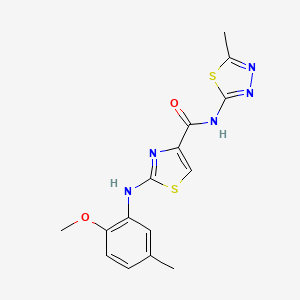
![5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2519475.png)
![3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2519476.png)
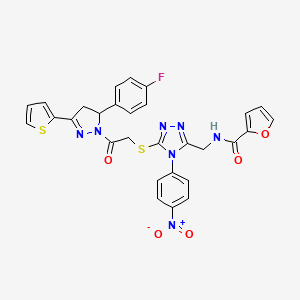
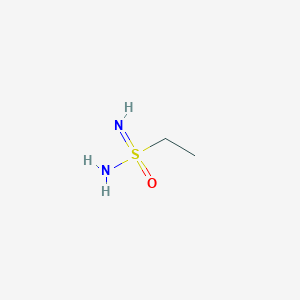
![3,4-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2519486.png)
